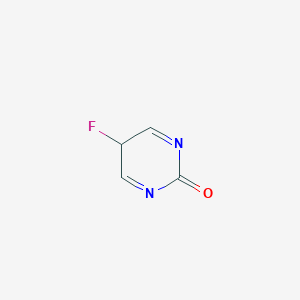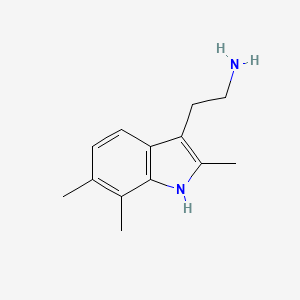
2-(2,6,7-trimethyl-1H-indol-3-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6,7-trimethyl-1H-indol-3-yl)ethanamine is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in many natural products and pharmaceuticals, making them a focal point in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic hydrogenation and high-pressure techniques to ensure high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6,7-trimethyl-1H-indol-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is often used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Indole-3-carboxylic acids.
Reduction: Saturated indole derivatives.
Substitution: Halogenated indole derivatives.
Applications De Recherche Scientifique
2-(2,6,7-trimethyl-1H-indol-3-yl)ethanamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2,6,7-trimethyl-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1,2-diphenyl-1H-indol-3-yl)ethanamine
- (2,6,7-trimethyl-1H-indol-3-yl)-acetic acid
- Indole-3-acetic acid
Uniqueness
2-(2,6,7-trimethyl-1H-indol-3-yl)ethanamine is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. The presence of the ethanamine side chain also adds to its distinct properties compared to other indole derivatives .
Propriétés
Formule moléculaire |
C13H18N2 |
|---|---|
Poids moléculaire |
202.30 g/mol |
Nom IUPAC |
2-(2,6,7-trimethyl-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C13H18N2/c1-8-4-5-12-11(6-7-14)10(3)15-13(12)9(8)2/h4-5,15H,6-7,14H2,1-3H3 |
Clé InChI |
XCBBWJULNNHATE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)C(=C(N2)C)CCN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-oxo-3-[4-(propan-2-yl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B15133311.png)
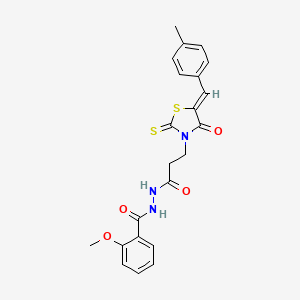
![11-[(3-Chlorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B15133326.png)
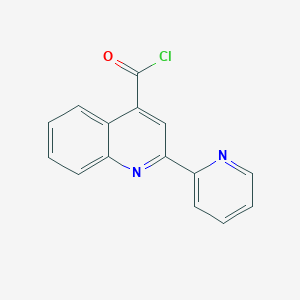
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B15133342.png)
![4-[(1-Methylpyrazol-3-yl)methylamino]butan-1-ol;hydrochloride](/img/structure/B15133344.png)
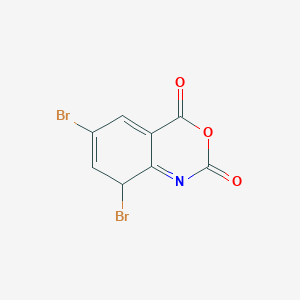
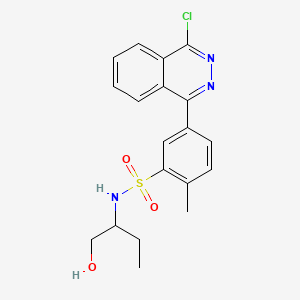

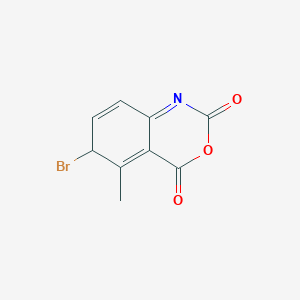
![Methyl (1R,21S,24S)-21-tert-butyl-16,16-dimethyl-3,19,22-trioxo-2,18-dioxa-4,20,23-triazatetracyclo[21.2.1.1(4,7).0(6,11)]heptacosa-6,8,10-triene-24-carboxylate](/img/structure/B15133369.png)


